molecular formula C45H26O22 B12943919 2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione

2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione

Cat. No.: B12943919
M. Wt: 918.7 g/mol
InChI Key: YUFWSQNXJLDJQK-UHFFFAOYSA-N
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Description

2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione is a complex organic compound characterized by multiple hydroxyl groups and chromene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione involves multiple steps. One common method includes the reaction of cyanuric chloride with 1,3-xylene in the presence of a Lewis acid and an inert chlorinated aromatic solvent. This reaction is conducted at temperatures ranging from 0°C to 110°C. The intermediate product, 2-chloro-4,6-bis(2,4-dimethylphenyl)-s-triazine, is then reacted with resorcinol without isolation to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites, modulating the activity of various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione lies in its complex structure, which includes multiple hydroxyl and peroxy groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C45H26O22

Molecular Weight

918.7 g/mol

IUPAC Name

2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione

InChI

InChI=1S/C45H26O22/c46-15-1-4-20(23(51)7-15)39-43(36(58)32-26(54)10-18(49)12-29(32)61-39)65-64-42-34-31(14-28(56)35(42)57)63-41(22-6-3-17(48)9-25(22)53)45(38(34)60)67-66-44-37(59)33-27(55)11-19(50)13-30(33)62-40(44)21-5-2-16(47)8-24(21)52/h1-14,28,46-56H

InChI Key

YUFWSQNXJLDJQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C(=O)C(C=C3O2)O)OOC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=C(C=C(C=C6)O)O)OOC7=C(OC8=CC(=CC(=C8C7=O)O)O)C9=C(C=C(C=C9)O)O

Origin of Product

United States

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